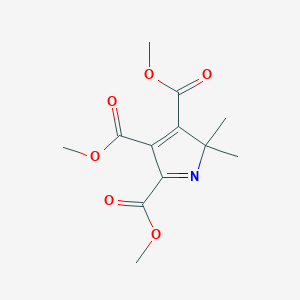
Trimethyl 2,2-dimethyl-2H-pyrrole-3,4,5-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl 2,2-dimethyl-2H-pyrrole-3,4,5-tricarboxylate is a heterocyclic compound with a pyrrole ring structure. This compound is characterized by the presence of three ester groups attached to the pyrrole ring, making it a tricarboxylate ester. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 2,2-dimethyl-2H-pyrrole-3,4,5-tricarboxylate can be achieved through various methods. One common approach involves the condensation of a 1,4-dicarbonyl compound with an amine under acidic conditions, followed by esterification. The Paal-Knorr pyrrole synthesis is a notable method where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
Trimethyl 2,2-dimethyl-2H-pyrrole-3,4,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3,4,5-tetracarboxylate, while reduction can produce pyrrole-2,3,4,5-tetrahydrocarboxylate derivatives.
科学研究应用
Trimethyl 2,2-dimethyl-2H-pyrrole-3,4,5-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Trimethyl 2,2-dimethyl-2H-pyrrole-3,4,5-tricarboxylate exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact pathways and targets are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities.
Pyrrole-2,3,4,5-tetracarboxylate: A closely related compound with four carboxylate groups.
Pyrrole-2,3,4,5-tetrahydrocarboxylate: A reduced form of the compound with hydrogenated pyrrole ring.
Uniqueness
Trimethyl 2,2-dimethyl-2H-pyrrole-3,4,5-tricarboxylate is unique due to its specific substitution pattern and the presence of three ester groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
192326-77-5 |
|---|---|
分子式 |
C12H15NO6 |
分子量 |
269.25 g/mol |
IUPAC 名称 |
trimethyl 5,5-dimethylpyrrole-2,3,4-tricarboxylate |
InChI |
InChI=1S/C12H15NO6/c1-12(2)7(10(15)18-4)6(9(14)17-3)8(13-12)11(16)19-5/h1-5H3 |
InChI 键 |
VDMOKVQCMIOUIY-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=C(C(=N1)C(=O)OC)C(=O)OC)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


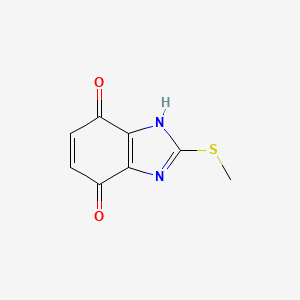


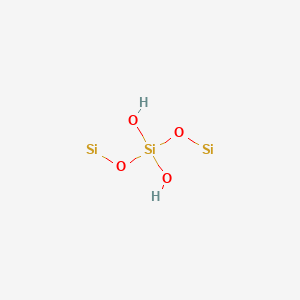

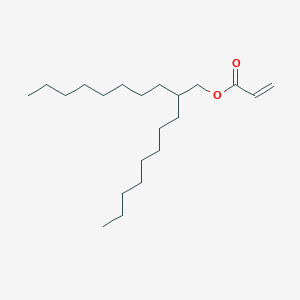
![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
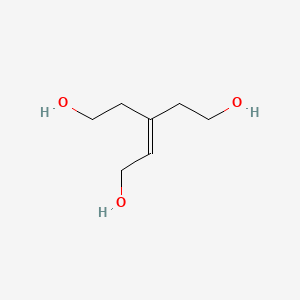
![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
![N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]](/img/structure/B12574652.png)
![2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B12574665.png)
![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)
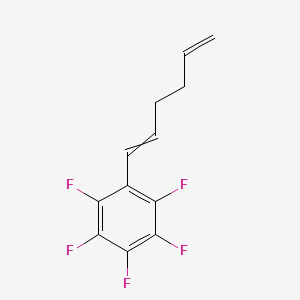
![2,2'-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid](/img/structure/B12574698.png)
